molecular formula C20H14N4S B13093222 4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile CAS No. 112208-66-9

4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile

Cat. No.: B13093222
CAS No.: 112208-66-9
M. Wt: 342.4 g/mol
InChI Key: LRTZURXXPYJGAE-UHFFFAOYSA-N
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Description

4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a donor-acceptor-donor (D-A-D) type molecule featuring a central [1,2,5]thiadiazolo[3,4-c]pyridine core substituted with 4-methylphenyl groups at the 4- and 7-positions and a carbonitrile group at the 6-position. This compound is synthesized via sequential aromatic nucleophilic substitution (SNAr) and Buchwald–Hartwig cross-coupling reactions, enabling precise control over substituent placement . Structural confirmation is achieved through elemental analysis, high-resolution mass spectrometry, and NMR/IR spectroscopy. The compound exhibits notable luminescent properties, making it relevant for applications in organic light-emitting diodes (OLEDs) and organic semiconductors .

Properties

CAS No.

112208-66-9

Molecular Formula

C20H14N4S

Molecular Weight

342.4 g/mol

IUPAC Name

4,7-bis(4-methylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile

InChI

InChI=1S/C20H14N4S/c1-12-3-7-14(8-4-12)17-16(11-21)22-18(20-19(17)23-25-24-20)15-9-5-13(2)6-10-15/h3-10H,1-2H3

InChI Key

LRTZURXXPYJGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(C3=NSN=C23)C4=CC=C(C=C4)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with p-tolyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

The major products formed from these reactions are derivatives of the original compound, where the bromine atoms are replaced by various nucleophiles, resulting in compounds with potentially useful properties for further applications .

Mechanism of Action

The mechanism by which 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile exerts its effects depends on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The [1,2,5]thiadiazolo[3,4-c]pyridine scaffold is versatile, with substituents dictating electronic and physical properties. Key analogues include:

DTCPB (7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile): Substituents: Di-p-tolylamino phenyl and carbonitrile groups on a benzo[c]thiadiazole core. Properties: Enhanced charge transfer due to extended conjugation, suitable for OLED emissive layers . Comparison: Replacing the pyridine core with benzo[c]thiadiazole increases electron-withdrawing strength, altering bandgap and emission profiles.

4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine :

  • Substituents: Long alkyl chains (dodecylthio) instead of methylphenyl groups.
  • Properties: Liquid crystalline behavior due to flexible alkyl chains, with applications in self-assembled materials .
  • Comparison: Alkyl chains improve solubility and thermal stability but reduce luminescence efficiency compared to aromatic substituents.

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Substituents: Thiazolo-pyrimidine core with cyano and methylfuran groups. Properties: Moderate yield (68%), melting point 213–215°C, and strong IR absorption at 2,209 cm⁻¹ (C≡N) . Comparison: The thiazolo-pyrimidine core introduces additional heteroatoms, increasing rigidity but reducing π-conjugation compared to thiadiazolo-pyridine systems.

Electronic and Luminescent Properties

  • DTCPB : Higher electron mobility due to benzo[c]thiadiazole’s planar structure, enabling use in photovoltaic devices .
  • Radical-Ion Salts (e.g., [1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazolidyl): Display heterospin (S = ½) characteristics and magnetic anisotropy, contrasting with the non-radical nature of the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Yield Key Properties Applications
4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile Thiadiazolo[3,4-c]pyridine 4-Methylphenyl, C≡N Not specified Strong luminescence, moderate rigidity OLEDs, semiconductors
DTCPB Benzo[c]thiadiazole Di-p-tolylamino, C≡N High Planar structure, high electron mobility Photovoltaics, OLEDs
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine Thiadiazolo[3,4-c]pyridine Dodecylthio Moderate Liquid crystalline, high solubility Self-assembled materials
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, methylfuran 68% Rigid heterocyclic, IR-active C≡N Pharmaceutical intermediates

Biological Activity

4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring fused with a pyridine structure and substituted with two para-methylphenyl groups and a carbonitrile group. Its molecular formula is C16H14N4S, with a molecular weight of approximately 298.37 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain kinases and enzymes involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that the compound can disrupt the cell cycle and promote G2/M phase arrest.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the antiproliferative effects on human breast cancer cells.
    • Method : The MTT assay was employed to assess cell viability.
    • Results : The compound exhibited an IC50 value of 0.52 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .
  • Study on A549 Cells :
    • Objective : To investigate the effects on lung cancer cells.
    • Method : Cell growth inhibition was measured under hypoxic and normoxic conditions.
    • Results : Enhanced antiproliferative activity was observed under hypoxia, suggesting potential for targeting tumor microenvironments .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. This inhibition could lead to reduced tumor growth and metastasis.

Antimicrobial Properties

Although primarily studied for its anticancer effects, initial findings suggest that this compound may also possess antimicrobial properties against specific bacterial strains. Further research is needed to elucidate these effects.

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